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Compound of Interest

Compound Name: 1,3-Diamino-2-propanol

Cat. No.: B154962 Get Quote

A comprehensive guide to the spectroscopic analysis and comparison of 1,3-Diamino-2-
propanol and its structural isomer, 2,3-Diamino-1-propanol. This document provides a detailed

comparison of their spectroscopic properties, experimental protocols for analysis, and a

summary of key data for researchers, scientists, and professionals in drug development.

Introduction
1,3-Diamino-2-propanol and its isomers, such as 2,3-Diamino-1-propanol, are structurally

similar compounds with the same molecular formula (C₃H₁₀N₂O) and molecular weight (90.12

g/mol )[1][2]. Despite these similarities, their different arrangements of amino and hydroxyl

functional groups lead to distinct physical, chemical, and spectroscopic properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are crucial for distinguishing between these

isomers. This guide provides a comparative analysis of their spectroscopic data and outlines

the methodologies for these analyses.

Spectroscopic Data Comparison
The key to differentiating between 1,3-Diamino-2-propanol and its isomers lies in the unique

signals each produces in various spectroscopic analyses. The following tables summarize the

available quantitative data for 1,3-Diamino-2-propanol and expected values for 2,3-Diamino-

1-propanol based on its structure.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
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Compound Technique Solvent
Chemical Shifts (δ,

ppm)

1,3-Diamino-2-

propanol
¹H NMR[3] DMSO-d₆

Data for specific peak

assignments is not

fully detailed in the

provided search

results, but would

correspond to the

CH(OH) proton and

the two CH₂(NH₂)

protons.

¹³C NMR[1][4] Not Specified

Signals would

correspond to one

CH(OH) carbon and

two equivalent

CH₂(NH₂) carbons.

2,3-Diamino-1-

propanol
¹H NMR DMSO-d₆

Expected signals for

CH(NH₂) proton,

CH₂(OH) protons, and

CH₂(NH₂) protons.

¹³C NMR Not Specified

Expected signals for

one CH(NH₂) carbon,

one CH₂(OH) carbon,

and one CH₂(NH₂)

carbon.

Table 2: IR and Mass Spectrometry Data
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Compound Technique
Key Peaks / Fragments

(m/z)

1,3-Diamino-2-propanol IR Spectroscopy[5]

Broad peaks for O-H and N-H

stretching (typically 3200-3600

cm⁻¹), C-H stretching (around

2850-3000 cm⁻¹), and C-N and

C-O stretching in the

fingerprint region.

Mass Spectrometry[6]

Molecular Ion (M⁺): 90. Key

fragments at m/z 30

(CH₂NH₂⁺), 60, and 42.[1][6]

2,3-Diamino-1-propanol IR Spectroscopy

Similar broad peaks for O-H

and N-H stretching are

expected, with potential shifts

in the fingerprint region due to

the different substitution

pattern.

Mass Spectrometry

Molecular Ion (M⁺): 90.

Fragmentation patterns will

differ due to the different

positions of the functional

groups, leading to

characteristic fragment ions.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of the propanol isomers.
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Sample Preparation

Data Analysis & Comparison
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Caption: Workflow for Spectroscopic Analysis of Diamino-2-propanol Isomers.
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Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation.

[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the diaminopropanol isomer in a

suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous

magnetic field.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral

width to cover a range of 0-10 ppm. Average a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Use a proton-decoupled pulse sequence to obtain single lines for each unique

carbon atom. A larger number of scans will be necessary due to the low natural

abundance of ¹³C. Set the spectral width to approximately 0-70 ppm for aliphatic amines.

[7]

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Samples (Neat): Place a drop of the liquid sample between two NaCl or KBr plates

to create a thin film.

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize

atmospheric interference. Collect a background spectrum of the empty sample holder or

clean ATR crystal.
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Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400

cm⁻¹). Co-add 16 to 32 scans to obtain a high-quality spectrum. The data is typically

presented as percent transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a

direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) at

70 eV is a common method for generating ions.[7]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

using a mass analyzer such as a quadrupole or time-of-flight (TOF).

Data Acquisition: The detector records the abundance of ions at each m/z value, generating

a mass spectrum that shows the molecular ion and various fragment ions.

Conclusion
The spectroscopic analysis of 1,3-Diamino-2-propanol and its isomers provides a clear and

effective means of differentiation. While sharing the same molecular formula, their unique

structural arrangements result in distinct NMR chemical shifts, IR vibrational modes, and mass

spectral fragmentation patterns. The methodologies outlined in this guide provide a robust

framework for researchers to perform accurate characterization and comparison of these and

similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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